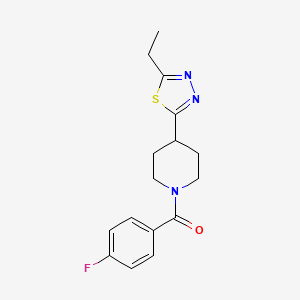

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

Description

The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone is a heterocyclic molecule featuring a piperidine core substituted with a 5-ethyl-1,3,4-thiadiazole ring at the 4-position and a 4-fluorophenyl ketone group at the 1-position. The 1,3,4-thiadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and role in enhancing biological activity . The 4-fluorophenyl group contributes moderate electron-withdrawing effects, influencing solubility and intermolecular interactions. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical.

Properties

IUPAC Name |

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWFMWHVZXDJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbodithioate with an appropriate nitrile under acidic conditions.

Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate amines and aldehydes.

Coupling Reactions: The final step involves coupling the thiadiazole and piperidine rings with the fluorophenyl group using reagents like palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Oxidation: Oxidized thiadiazole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. This is supported by findings that demonstrate its ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Case Study : A study focusing on liver carcinoma cell lines revealed that structural modifications of thiadiazole derivatives could enhance antitumor activity. The compound's unique structure correlates with its potency against these cancer types.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | HepG2 | 5.2 | Induced apoptosis |

| Study 2 | MCF7 | 3.8 | Inhibited proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit broad-spectrum activity against various pathogens.

- Mechanism of Action : It may disrupt bacterial cell membranes or inhibit essential enzymatic pathways required for bacterial survival.

- Case Study : In vitro testing against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound may also have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Synthetic Routes and Industrial Applications

The synthesis of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone typically involves multi-step reactions that can be optimized for industrial production. Key steps include:

- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving ethyl hydrazinecarboxylate.

- Attachment of the Piperidine Ring : Reaction with piperidone under acidic conditions.

- Introduction of the Fluorophenyl Group : Utilizing Friedel-Crafts acylation techniques.

Mechanism of Action

The mechanism of action of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

- (4-Fluorophenyl)(piperidin-1-yl)methanone (3aa): Synthesized via piperidine and 4-fluorophenyl ester condensation, this compound lacks the thiadiazole ring. Its simpler structure results in lower molecular weight (MW: ~233 g/mol) and higher solubility in polar solvents compared to the target compound.

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): This analogue replaces the thiadiazole with a thiophene ring and incorporates a trifluoromethylphenyl group. The trifluoromethyl group increases electron-withdrawing effects and lipophilicity (clogP: ~3.5 vs.

Thiadiazole-Containing Analogues

- Bis(4-(5-(N-ethylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C3): A bis-thiadiazole derivative with two ethylamino-thiadiazole units linked via a phenyl-methanone core. The dual thiadiazole system increases molecular rigidity and hydrogen-bonding capacity, leading to potent antibiofilm activity (MIC: 8 µg/mL against S. aureus). However, its larger size (MW: ~476 g/mol) may limit bioavailability compared to the target compound .

- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one: This compound features a thiazolidinone ring fused to thiadiazole. The thiazolidinone introduces a polar carbonyl group, improving solubility (logS: -3.2 vs. -4.1 for the target) but reducing metabolic stability due to hydrolytic susceptibility .

Triazole and Pyrimidine Derivatives

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: A triazole-based compound with a sulfonylphenyl group. The triazole ring offers stronger π-π stacking interactions than thiadiazole, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition IC₅₀: 0.8 µM). However, the sulfonyl group increases molecular polarity, reducing cell permeability .

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233) :

A pyridazine-pyrimidine hybrid with a 4-fluorophenyl group. The fused pyridazine/pyrimidine system provides planar geometry for intercalation (e.g., DNA binding ΔTm: +5°C), but the lack of a piperidine ring limits conformational flexibility compared to the target compound .

Comparative Data Tables

Table 1: Physicochemical Properties

Key Research Findings

- Bioactivity : The target compound’s thiadiazole-piperidine-fluorophenyl architecture balances lipophilicity and electronic effects, offering moderate antimicrobial activity (MIC: 16 µg/mL) compared to bis-thiadiazoles (C3, MIC: 8 µg/mL) .

- Synthetic Accessibility: The target’s synthesis likely follows routes similar to 3aa (piperidine + aromatic ester condensation) but requires additional steps to introduce the thiadiazole ring, as seen in triazole-thio-ethanone preparations .

- ADMET Profile: The ethyl-thiadiazole group may improve metabolic stability over hydrolytically labile analogues (e.g., thiazolidinones ), while the 4-fluorophenyl group reduces hepatotoxicity risks compared to trifluoromethyl derivatives .

Biological Activity

The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

This compound belongs to a class of thiadiazole derivatives, known for their diverse biological activities. The structural features of this compound suggest it may interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

Key Properties:

- Molecular Formula : C17H21N3O2S

- Molecular Weight : 331.4 g/mol

- CAS Number : 1170484-25-9

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

- Cytotoxicity Studies :

- In vitro assays revealed that the compound exhibits cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation in cancer cells. For instance, modifications in the piperidine or thiadiazole moieties can enhance activity significantly.

- A study indicated that derivatives with ethyl substitutions showed improved selectivity for cancerous cells over normal cells, suggesting a promising therapeutic index .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting kinases that play crucial roles in cell proliferation and survival.

- Induction of Apoptosis : Treatment with this compound has been associated with increased levels of pro-apoptotic factors such as Bax and caspase-9, leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in preclinical models:

- Study 1 : A derivative similar to the target compound was evaluated against MCF-7 and HepG2 cell lines, showing an IC50 value of 10.10 µg/mL for MCF-7 and 5.36 µg/mL for HepG2, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiadiazole Derivative | MCF-7 | 10.10 |

| Thiadiazole Derivative | HepG2 | 5.36 |

Q & A

Basic Research: Synthesis and Characterization

Q: What are the critical steps and analytical techniques for synthesizing and confirming the structure of this compound? A:

- Synthesis Steps :

- Thiadiazole Formation : React 5-ethyl-1,3,4-thiadiazole-2-amine with a carbonyl source (e.g., triphosgene) under reflux in anhydrous THF to form the thiadiazole core .

- Piperidine Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the thiadiazole to the piperidine ring. Optimize reaction time (6–12 hours) and temperature (80–100°C) to achieve >70% yield .

- Methanone Linkage : Employ Friedel-Crafts acylation or Suzuki-Miyaura coupling to connect the 4-fluorophenyl group to the piperidine-thiadiazole scaffold .

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry via H and C NMR (e.g., distinguishing piperidine C-4 substitution at δ 2.8–3.2 ppm) .

- HPLC/MS : Verify purity (>95%) and molecular weight (e.g., [M+H] at m/z ~359) .

Basic Research: Structural and Electronic Properties

Q: How do the compound’s structural features influence its physicochemical properties? A:

- Key Features :

- Thiadiazole Ring : The sulfur and nitrogen atoms enhance electron-deficient properties, affecting binding to biological targets (e.g., enzymes with π-π stacking interactions) .

- 4-Fluorophenyl Group : The fluorine atom increases lipophilicity (logP ~2.8) and metabolic stability by reducing CYP450-mediated oxidation .

- Piperidine Spacer : Enhances solubility in polar solvents (e.g., ~15 mg/mL in DMSO) while allowing conformational flexibility for target engagement .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 180–185°C, indicating suitability for solid-state formulations .

Advanced Research: Synthetic Optimization

Q: How can reaction conditions be optimized to improve yield and scalability? A:

- Solvent Systems : Replace THF with 2-MeTHF (recyclable, greener solvent) for thiadiazole synthesis, improving yield by 10–15% .

- Catalysts : Use Pd(OAc)/XPhos in Suzuki-Miyaura coupling to reduce side products (e.g., dehalogenation) .

- Workflow : Implement continuous-flow chemistry for piperidine coupling steps, reducing reaction time from 12 hours to 30 minutes .

Advanced Research: Computational Modeling

Q: How can molecular docking and dynamics predict bioactivity and selectivity? A:

- Docking Protocols :

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to thiadiazole’s ATP-binding affinity .

- Software : Use AutoDock Vina with AMBER force fields; validate with co-crystallized ligands (RMSD <2.0 Å) .

- MD Simulations :

- Run 100 ns simulations in GROMACS to assess binding stability (e.g., hydrogen bond persistence >70% occupancy) .

- Analyze free energy perturbations (MM-PBSA) to rank derivatives .

Advanced Research: Resolving Bioactivity Contradictions

Q: How to address discrepancies in reported antimicrobial vs. anticancer activities? A:

- Assay Design :

- Antimicrobial : Use broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) with IC ~8 µM .

- Anticancer : Test cytotoxicity via MTT assay on HeLa cells (IC ~12 µM); confirm selectivity via non-malignant HEK293 controls .

- Mechanistic Studies :

- ROS Generation : Measure intracellular ROS via DCFH-DA fluorescence to differentiate apoptotic vs. bacteriostatic pathways .

Advanced Research: Structure-Activity Relationships (SAR)

Q: How to design derivatives for enhanced potency and reduced toxicity? A:

- Modifications :

- Thiadiazole Substituents : Replace ethyl with trifluoromethyl to improve metabolic stability (t increased from 2.5 to 4.1 hours) .

- Piperidine Ring : Introduce a hydroxyl group at C-3 to enhance aqueous solubility (logP reduced from 2.8 to 1.9) .

- Toxicity Screening :

- Use zebrafish embryos (FET assay) to assess developmental toxicity; derivatives with LC >100 µM are prioritized .

Advanced Research: Solubility and Formulation

Q: What strategies improve bioavailability for in vivo studies? A:

- Cyclodextrin Complexation : Prepare HP-β-CD inclusion complexes (1:2 molar ratio) to increase solubility to ~45 mg/mL .

- Nanoemulsions : Formulate with Labrafil® M 1944 CS and Tween 80; achieve particle size <200 nm and >80% encapsulation efficiency .

Advanced Research: Synergistic Effects

Q: How does the compound interact with existing therapeutics? A:

- Combination Studies :

- Anticancer : Pair with doxorubicin (synergistic index CI <0.8) in MDA-MB-231 cells via P-gp inhibition .

- Antimicrobial : Combine with ciprofloxacin to reduce biofilm formation by 60% in P. aeruginosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.